
N-methoxy-N-methyl-4-phenylbutanamide
Descripción general
Descripción
N-methoxy-N-methyl-4-phenylbutanamide is a chemical compound with the molecular formula C12H17NO2 . It is also known as R-MPB.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a butanamide backbone, which is further substituted with methoxy and methyl groups . The molecular weight of this compound is 207.27 g/mol .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 290.7±33.0 °C and a predicted density of 1.041±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Novel Azetidinones and Fragmentation
A study by Selezneva et al. (2018) explored the creation of azetidinone derivatives, including N-methoxy-N-methyl-4-phenylbutanamide. This research highlights the chemical's potential in forming new compounds with strong bases like LDA and LHMDS, leading to derivatives like 3-[(1R)-1-hydroxyethyl]azetidin-2-one (Selezneva et al., 2018).
Anticonvulsant and Neuroprotective Evaluation
Hassan, Khan, and Amir (2012) synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives, including this compound. This research assessed their effectiveness as anticonvulsants and their neuroprotective effects, indicating the compound's potential in medical applications (Hassan et al., 2012).
Pharmacokinetic Study in High-Dose Chemotherapy
De Jonge et al. (2005) conducted a study on TZT-1027, a derivative of this compound, assessing its pharmacokinetics and clinical impact in high-dose chemotherapy. This highlights its application in the treatment of advanced solid tumors (De Jonge et al., 2005).
Spiro[tetrahydropyran-3,3'-oxindole] Derivatives Synthesis
Reddy et al. (2014) investigated the coupling of various aldehydes with 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide to produce spiro-oxindole derivatives. This research demonstrates the chemical's utility in synthesizing new compounds with potential pharmaceutical applications (Reddy et al., 2014).
Radioactive Labeling for PET Studies
Wagner et al. (2009) used a derivative of this compound for the one-step radiosynthesis of a potent matrix metalloproteinase inhibitor, highlighting its application in small-animal PET studies and radiochemical investigations (Wagner et al., 2009).
Kinetic Studies and Reaction Products
Aschmann, Arey, and Atkinson (2011) examined the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound related to this compound. This study provides insights into the chemical behavior and reaction kinetics of similar compounds (Aschmann et al., 2011).
Propiedades
IUPAC Name |
N-methoxy-N-methyl-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(15-2)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKLTVYTIZLBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCC1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



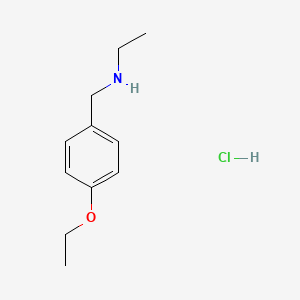
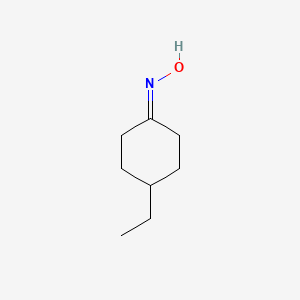
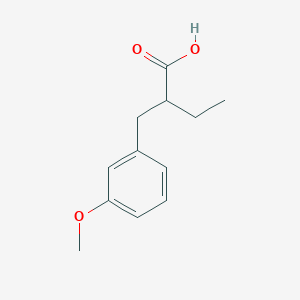

![tert-Butyl spiro[2.4]heptan-1-ylcarbamate](/img/structure/B3109879.png)
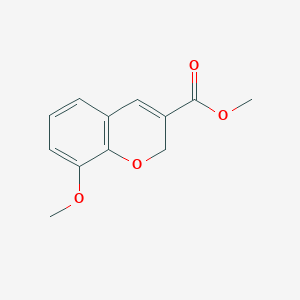

![ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B3109890.png)
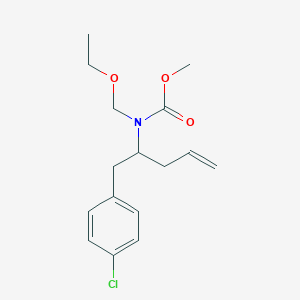

![[3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride](/img/structure/B3109920.png)
![Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109952.png)
![Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109960.png)
